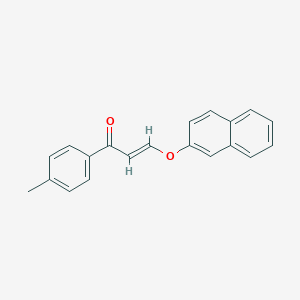
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one, also known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA belongs to the class of chalcones, which are compounds that have shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its anticancer properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been studied for its anti-inflammatory and antioxidant activities. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to scavenge free radicals, which are molecules that can damage cells and contribute to various diseases.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one inhibits the activity of enzymes involved in cancer cell growth and survival, such as topoisomerase II and protein kinase C. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to have antimicrobial activity against various bacterial and fungal strains. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis, which may have implications for the treatment of hypercholesterolemia.
実験室実験の利点と制限
One advantage of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its high potency and selectivity for cancer cells. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one has been shown to have cytotoxic effects on cancer cells at low concentrations, while having minimal effects on normal cells. This selectivity is important for reducing the side effects of cancer treatment.
One limitation of using 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. One area of research is the development of novel 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one as a therapeutic agent for cancer and other diseases.
合成法
The synthesis of 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one involves the condensation of 4-methylacetophenone and 2-naphthaldehyde in the presence of a base catalyst, typically potassium hydroxide or sodium hydroxide. The reaction takes place in an organic solvent, such as ethanol or methanol, and is typically carried out at room temperature under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity 1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one.
特性
製品名 |
1-(4-Methylphenyl)-3-(2-naphthyloxy)-2-propen-1-one |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
(E)-1-(4-methylphenyl)-3-naphthalen-2-yloxyprop-2-en-1-one |
InChI |
InChI=1S/C20H16O2/c1-15-6-8-17(9-7-15)20(21)12-13-22-19-11-10-16-4-2-3-5-18(16)14-19/h2-14H,1H3/b13-12+ |
InChIキー |
IUUKOZXTAPCOST-OUKQBFOZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/OC2=CC3=CC=CC=C3C=C2 |
SMILES |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=COC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B214809.png)
![3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B214810.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B214812.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B214816.png)

![N-[2-chloro-4-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B214821.png)

![3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B214827.png)
![2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B214828.png)
![2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-3-(3-fluorophenyl)-3-oxopropanenitrile](/img/structure/B214829.png)
![1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214831.png)
![5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214832.png)